Cas no 953214-55-6 (N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)-2-phenoxyacetamide)

N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)-2-phenoxyacetamide structure
953214-55-6 structure
商品名:N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)-2-phenoxyacetamide
CAS番号:953214-55-6
MF:C21H18N4O3
メガワット:374.392624378204
CID:5894788
PubChem ID:16885820

N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)-2-phenoxyacetamide 化学的及び物理的性質

名前と識別子

    • N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenoxyacetamide
    • F5014-0056
    • AKOS024489071
    • 953214-55-6
    • N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-phenoxyacetamide
    • VU0628917-1
    • N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide
    • N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)-2-phenoxyacetamide
    • インチ: 1S/C21H18N4O3/c1-27-21-11-10-19-23-18(13-25(19)24-21)15-6-5-7-16(12-15)22-20(26)14-28-17-8-3-2-4-9-17/h2-13H,14H2,1H3,(H,22,26)
    • InChIKey: PIGFDOQEVQYYJC-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC(C2=CN3C(=N2)C=CC(OC)=N3)=C1)(=O)COC1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 374.13789045g/mol
  • どういたいしつりょう: 374.13789045g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 514
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 77.8Ų

N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)-2-phenoxyacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5014-0056-5μmol
N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-phenoxyacetamide
953214-55-6
5μmol
$63.0 2023-09-10
Life Chemicals
F5014-0056-20μmol
N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-phenoxyacetamide
953214-55-6
20μmol
$79.0 2023-09-10
Life Chemicals
F5014-0056-2mg
N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-phenoxyacetamide
953214-55-6
2mg
$59.0 2023-09-10
Life Chemicals
F5014-0056-30mg
N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-phenoxyacetamide
953214-55-6
30mg
$119.0 2023-09-10
Life Chemicals
F5014-0056-50mg
N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-phenoxyacetamide
953214-55-6
50mg
$160.0 2023-09-10
Life Chemicals
F5014-0056-10mg
N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-phenoxyacetamide
953214-55-6
10mg
$79.0 2023-09-10
Life Chemicals
F5014-0056-1mg
N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-phenoxyacetamide
953214-55-6
1mg
$54.0 2023-09-10
Life Chemicals
F5014-0056-2μmol
N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-phenoxyacetamide
953214-55-6
2μmol
$57.0 2023-09-10
Life Chemicals
F5014-0056-3mg
N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-phenoxyacetamide
953214-55-6
3mg
$63.0 2023-09-10
Life Chemicals
F5014-0056-10μmol
N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-phenoxyacetamide
953214-55-6
10μmol
$69.0 2023-09-10

N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)-2-phenoxyacetamide 関連文献

N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)-2-phenoxyacetamideに関する追加情報

Research Brief on N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)-2-phenoxyacetamide (CAS: 953214-55-6)

N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)-2-phenoxyacetamide (CAS: 953214-55-6) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique imidazopyridazine core and phenoxyacetamide side chain, has demonstrated promising biological activities, particularly in the modulation of specific kinase pathways. Recent studies have explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

The synthesis and characterization of N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)-2-phenoxyacetamide have been detailed in several recent publications. The compound was synthesized through a multi-step organic synthesis route, starting from commercially available precursors. Key steps included the formation of the imidazopyridazine core via cyclization reactions, followed by the introduction of the phenoxyacetamide moiety. Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirmed the structure and purity of the compound.

In vitro studies have revealed that N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)-2-phenoxyacetamide exhibits potent inhibitory activity against certain kinases involved in cell proliferation and inflammation. For instance, it has shown nanomolar IC50 values against specific isoforms of the MAPK and JAK families, which are critical targets in oncology and autoimmune diseases. Mechanistic studies using cell-based assays and molecular docking simulations have provided insights into the compound's binding mode and selectivity profile.

Recent preclinical evaluations have further highlighted the therapeutic potential of this compound. In animal models of rheumatoid arthritis and certain cancers, N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)-2-phenoxyacetamide demonstrated significant efficacy in reducing disease progression with a favorable pharmacokinetic profile. Notably, the compound exhibited good oral bioavailability and minimal off-target effects, making it a promising candidate for further development.

Despite these encouraging findings, challenges remain in the optimization of N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)-2-phenoxyacetamide for clinical use. Issues such as metabolic stability, potential drug-drug interactions, and long-term toxicity need to be addressed in future studies. Current research efforts are focused on structural modifications to improve these properties while maintaining the compound's potent biological activity.

In conclusion, N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)-2-phenoxyacetamide represents a promising lead compound in the field of kinase-targeted therapeutics. Its unique chemical structure and robust biological activity make it a valuable subject for ongoing research. Further investigations, including detailed mechanistic studies and advanced preclinical testing, will be essential to fully realize its therapeutic potential and advance it toward clinical trials.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD